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  • Product: 4-(2-Chloro-4-methylphenoxy)butanoic acid
  • CAS: 40629-77-4

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(2-Chloro-4-methylphenoxy)butanoic Acid (CAS 40629-77-4)

Executive Summary 4-(2-Chloro-4-methylphenoxy)butanoic acid (CAS 40629-77-4) is a chlorinated phenoxy carboxylic acid structurally isomeric to the commercial herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chloro-4-methylphenoxy)butanoic acid (CAS 40629-77-4) is a chlorinated phenoxy carboxylic acid structurally isomeric to the commercial herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid).

While often confused with MCPB due to identical molecular weight and elemental composition, this compound is distinct in its substitution pattern: the chlorine atom is located at the ortho (2-) position and the methyl group at the para (4-) position of the phenoxy ring. This specific isomeric configuration significantly alters its biological activity compared to MCPB, rendering it primarily useful as a reference standard for impurity profiling in herbicide manufacturing and as a probe for Structure-Activity Relationship (SAR) studies in auxin biology.

This guide details the physicochemical properties, synthesis pathways, analytical characterization, and biological context of CAS 40629-77-4, designed for researchers in agrochemistry and analytical toxicology.

Part 1: Chemical Profile & Physicochemical Properties[1]

Identity & Nomenclature
ParameterDetail
CAS Registry Number 40629-77-4
IUPAC Name 4-(2-Chloro-4-methylphenoxy)butanoic acid
Common Synonyms 4-(2-Chloro-p-tolyloxy)butyric acid; MCPB Isomer (2-Cl, 4-Me)
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
SMILES Cc1cc(Cl)c(OCCCC(=O)O)cc1
InChI Key Isomer specific key required for differentiation from MCPB
Physicochemical Data

Note: As a research standard, specific experimental data is less abundant than for MCPB. Values below represent consensus data for this structural class.

PropertyValue / Description
Physical State Solid (Crystalline powder)
Color White to off-white
Melting Point Approx. 95–105 °C (Analogous to MCPB)
Solubility (Water) Low (< 50 mg/L at 25°C)
Solubility (Organic) Soluble in acetone, methanol, ethyl acetate
pKa ~4.8 (Carboxylic acid moiety)
LogP (Octanol/Water) ~2.8 (Estimated)

Part 2: Synthesis & Manufacturing

The synthesis of CAS 40629-77-4 follows the Williamson ether synthesis pathway or lactone ring-opening, strictly utilizing 2-chloro-4-methylphenol (2-chloro-p-cresol) as the starting material. This distinguishes it from MCPB, which starts with 4-chloro-2-methylphenol.

Reaction Pathway

The most efficient industrial route involves the condensation of the phenolate ion with


-butyrolactone under alkaline conditions.

Synthesis Start 2-Chloro-4-methylphenol (CAS 6640-27-3) Intermediate Sodium 4-(2-Chloro-4-methylphenoxy)butyrate Start->Intermediate Nucleophilic Attack Reagent gamma-Butyrolactone (NaOH / Reflux) Reagent->Intermediate Acidification Acidification (HCl / H2SO4) Intermediate->Acidification Product 4-(2-Chloro-4-methylphenoxy)butanoic acid (CAS 40629-77-4) Acidification->Product Precipitation

Figure 1: Synthesis pathway via lactone ring-opening. The regiochemistry is defined by the starting phenol.

Protocol: Laboratory Scale Synthesis
  • Reagents: Dissolve 0.1 mol of 2-chloro-4-methylphenol in 50 mL of xylene or toluene.

  • Base Addition: Add 0.11 mol of NaOH (aqueous or pellets) to generate the phenoxide.

  • Alkylation: Introduce 0.11 mol of

    
    -butyrolactone . Heat to reflux (approx. 140°C) for 4–6 hours. Anhydrous conditions (removing water via Dean-Stark) favor the reaction.
    
  • Workup: Cool the mixture and extract with water (the product is in the aqueous phase as the sodium salt).

  • Precipitation: Acidify the aqueous layer to pH < 2 using concentrated HCl. The free acid (CAS 40629-77-4) will precipitate.

  • Purification: Recrystallize from ethanol/water to remove unreacted phenols.

Part 3: Biological Activity & Mechanism

Metabolic Activation (Beta-Oxidation)

Like other phenoxybutyric acids (e.g., 2,4-DB, MCPB), this compound is a pro-herbicide . It is biologically inactive per se and must undergo


-oxidation in plant tissues to release the active acetic acid derivative.
  • Substrate: 4-(2-Chloro-4-methylphenoxy)butanoic acid

  • Enzyme: Acyl-CoA oxidase (Peroxisomal

    
    -oxidation)
    
  • Metabolite: 2-Chloro-4-methylphenoxyacetic acid [1][2][3][4][5][6][7]

Structure-Activity Relationship (SAR)

Unlike the potent herbicide MCPA (the metabolite of MCPB), the metabolite of CAS 40629-77-4 (2-chloro-4-methylphenoxyacetic acid) exhibits significantly reduced auxin activity .

  • Auxin Receptor Binding: The TIR1/AFB auxin receptor pocket strictly favors the 2,4-dichloro or 4-chloro-2-methyl substitution patterns.

  • Steric Hindrance: The methyl group at the para (4-) position in this isomer sterically hinders the conformational changes necessary for effective receptor signaling.

BetaOxidation Compound 4-(2-Chloro-4-methylphenoxy)butanoic acid (Pro-herbicide / Inactive) Enzyme Plant Beta-Oxidation System (Peroxisome) Compound->Enzyme 2-carbon cleavage Metabolite 2-Chloro-4-methylphenoxyacetic acid (Active Metabolite) Enzyme->Metabolite Receptor Auxin Receptor (TIR1) (Weak/No Binding) Metabolite->Receptor Low Affinity Interaction

Figure 2: Metabolic activation pathway. The isomer's specific geometry leads to poor receptor binding.

Part 4: Analytical Characterization

Differentiation of CAS 40629-77-4 from MCPB is critical in Quality Control (QC) to ensure the purity of commercial herbicides.

HPLC Method for Isomer Separation
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – Gradient 40:60 to 90:10.

  • Detection: UV at 280 nm (Phenolic absorption).

  • Retention Time: CAS 40629-77-4 typically elutes after MCPB due to slightly higher lipophilicity imparted by the para-methyl group shielding.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Negative Mode.

  • Precursor Ion: [M-H]⁻ = 227 m/z.

  • Fragmentation:

    • MCPB (Active): Major fragment at 141 m/z (4-chloro-2-methylphenol).

    • CAS 40629-77-4 (Isomer): Major fragment at 141 m/z (2-chloro-4-methylphenol).

    • Differentiation relies on chromatographic separation or unique minor fragments.

Part 5: Safety & Handling

GHS Classification (Estimated based on Phenoxy Butyric Acids):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle powder in a fume hood to avoid dust inhalation.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers (to handle HCl generation).

References

  • Sigma-Aldrich. Product Specification: 4-(2-Chloro-4-methylphenoxy)butanoic acid (CAS 40629-77-4).Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: MCPB (Isomer Comparison).Link

  • Smejkal, C. W., et al. (2003). "Characterisation of bacterial cultures enriched on the chlorophenoxyalkanoic acid herbicides." Journal of Industrial Microbiology and Biotechnology. (Discusses degradation of phenoxy butyric acids). Link

  • U.S. EPA. Reregistration Eligibility Decision (RED) for MCPB. (Provides baseline tox/chem data for the class). Link

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure of 4-(2-chloro-4-methylphenoxy)butyric acid (MCPB)

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, my experience has underscored the critical importance of a foundational understanding of a molecule's chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of a foundational understanding of a molecule's chemical structure and properties. This knowledge is the bedrock upon which all subsequent research, from synthesis to application, is built. This guide is designed to provide a comprehensive technical overview of 4-(2-chloro-4-methylphenoxy)butyric acid, a compound of significant interest in various scientific fields. We will delve into its structural characteristics, physicochemical properties, a representative synthetic pathway, and a robust analytical workflow for its characterization. The methodologies presented herein are not merely procedural; they are contextualized with the underlying scientific principles to empower researchers in their experimental design and interpretation.

Chemical Identity and Structure of 4-(2-chloro-4-methylphenoxy)butyric acid

4-(2-chloro-4-methylphenoxy)butyric acid, commonly known by the acronym MCPB, is a synthetic auxin herbicide belonging to the phenoxyalkanoic acid class of compounds.[1][2] Its selective herbicidal activity is rooted in its structural similarity to natural plant growth hormones, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(4-chloro-2-methylphenoxy)butanoic acid .[1][2] It is also known by several other synonyms, including 2,4-MCPB, 4-(4-chloro-o-tolyloxy)butyric acid, and Bexone.[1][2][3]

The core structure of MCPB consists of a butyric acid moiety linked via an ether bond to a 4-chloro-2-methylphenol group.[1][3] This specific arrangement of the chloro and methyl substituents on the phenyl ring, along with the length of the carboxylic acid side chain, is crucial for its biological activity.

MCPB_Structure cluster_phenyl 4-chloro-2-methylphenoxy group cluster_butyric_acid Butyric acid moiety C1 C C2 C C1->C2 O_ether O C1->O_ether C3 C C2->C3 CH3 CH3 C2->CH3 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 C7 CH2 O_ether->C7 ether linkage C8 CH2 C7->C8 C9 CH2 C8->C9 C10 C C9->C10 O_carbonyl O C10->O_carbonyl OH_hydroxyl OH C10->OH_hydroxyl

Caption: Chemical Structure of 4-(2-chloro-4-methylphenoxy)butyric acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of MCPB is essential for its handling, formulation, and the design of analytical methods. The compound is typically a colorless or white solid, though technical-grade products may appear beige to brown.[1][4]

PropertyValueSource
Molecular Formula C₁₁H₁₃ClO₃[1][3]
Molecular Weight 228.67 g/mol [1][2]
Melting Point 100-101 °C[3]
Boiling Point >280 °C[1][3]
Water Solubility Practically insoluble (44 mg/L at 25 °C)[3]
Solubility in Organic Solvents Readily dissolves in most organic solvents.[3]
LogP (Octanol/Water Partition Coefficient) 2.79[1][3]
Vapor Pressure 4.3 x 10⁻⁷ mm Hg at 20 °C[3]

This table summarizes key physicochemical properties of MCPB, which are critical for its application and environmental fate analysis.

Synthesis of 4-(2-chloro-4-methylphenoxy)butyric acid: A Representative Protocol

The synthesis of MCPB can be achieved through various routes. A common and illustrative method involves the condensation reaction between 4-chloro-o-cresol and γ-butyrolactone in a strongly alkaline medium.[5] This approach is favored for its efficiency and the availability of the starting materials.

Experimental Protocol: Synthesis of MCPB

Materials:

  • 4-chloro-o-cresol

  • γ-butyrolactone

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH meter or pH indicator strips

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in water to create a strongly alkaline solution.

  • Addition of Phenol: To the alkaline solution, add one molar equivalent of 4-chloro-o-cresol. Stir the mixture until the phenol is completely dissolved, forming the sodium 4-chloro-o-cresylate salt. The formation of this salt is crucial as it activates the phenoxide for nucleophilic attack.

  • Condensation Reaction: Add one molar equivalent of γ-butyrolactone to the reaction mixture. Heat the mixture to reflux temperature with continuous stirring. The reaction time will vary depending on the scale and specific conditions but is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The phenoxide ion attacks the electrophilic carbon of the lactone, leading to the opening of the ring and the formation of the ether linkage.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Add toluene to extract any unreacted 4-chloro-o-cresol. Shake the funnel vigorously and allow the layers to separate. The aqueous phase contains the sodium salt of MCPB.

  • Acidification and Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of approximately 2. This protonates the carboxylate salt, causing the MCPB to precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(2-chloro-4-methylphenoxy)butyric acid.

Analytical Workflow for Characterization and Quantification

Ensuring the identity and purity of synthesized or formulated MCPB is paramount. A multi-step analytical workflow is typically employed, combining chromatographic separation with mass spectrometric detection for definitive identification and quantification.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., soil, water, reaction mixture) Extraction Solvent Extraction (if necessary) Sample->Extraction SPE Solid-Phase Extraction (SPE) for cleanup and concentration Extraction->SPE LC Liquid Chromatography (LC) Separation (e.g., C18 column) SPE->LC MS Mass Spectrometry (MS) Detection (e.g., ESI-MS/MS) LC->MS Quantification Quantification (using calibration curve) MS->Quantification Confirmation Confirmation (based on retention time and mass spectrum) MS->Confirmation

Sources

Exploratory

Introduction: The Enduring Relevance of the Phenoxyacetic Acid Scaffold

An In-Depth Technical Guide to 2-Chloro-4-methylphenoxy Acid Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships For Researchers, Scientists, and Drug Development Professionals 2-Chloro-4-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-4-methylphenoxy Acid Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-4-methylphenoxyacetic acid, commonly known as MCPA, is a foundational molecule in the field of synthetic herbicides.[1][2] Introduced in the 1940s, its development marked a significant leap in selective weed control, particularly for broadleaf weeds in cereal crops and pastures.[1][2][3][4] MCPA and its relatives, such as 2,4-D, belong to the chlorophenoxy herbicide class.[3][5] Their primary mechanism of action is to function as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[3][5][6] This mimicry induces rapid, uncontrolled cell division and elongation in susceptible plants, leading to vascular tissue disruption and eventual death—a process often described as "growing to death".[3][6]

While its role in agriculture is well-established, the true value of the 2-chloro-4-methylphenoxy acid core lies in its versatility as a chemical scaffold. By modifying the carboxylic acid group, researchers have developed a vast library of derivatives—including esters, amides, hydrazides, and organometallic complexes—that exhibit a surprisingly diverse range of biological activities.[7][8][9] This guide moves beyond the herbicidal origins of MCPA to provide a comprehensive technical overview of its derivatives, focusing on the causal relationships between chemical structure, synthetic strategy, and emergent biological functions, including antimicrobial, anticancer, and enzyme-inhibiting properties.[8][9][10]

Part 1: Synthesis of 2-Chloro-4-methylphenoxy Acid Derivatives

The synthesis of MCPA derivatives begins with the formation of the core phenoxyacetic acid structure. The strategic choice of subsequent reactions dictates the final properties of the derivative. The rationale behind these choices is driven by the desired application; for instance, esterification is often employed to increase lipophilicity for enhanced plant cuticle penetration in herbicidal applications.[5]

Core Synthesis of 2-Chloro-4-methylphenoxyacetic Acid (MCPA)

Two primary industrial routes are employed for the synthesis of the MCPA backbone. The choice of route often depends on precursor availability and process control considerations, particularly regarding the prevention of unwanted isomers or over-chlorination.

  • Etherification followed by Chlorination: This is a common method where o-cresol is first reacted with a chloroacetate salt (formed from chloroacetic acid and a base like sodium hydroxide) in an etherification reaction.[11][12] The resulting 2-methylphenoxyacetic acid (MPA) is then selectively chlorinated, typically using chlorine gas in the presence of a catalyst, to yield MCPA.[13]

  • Chlorination followed by Etherification: An alternative route involves the initial chlorination of o-cresol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with chloroacetic acid in the presence of a base to form the final MCPA product.

The diagram below illustrates the generalized synthetic pathways to the core MCPA molecule and its subsequent derivatization.

G cluster_core Core MCPA Synthesis cluster_deriv Derivative Synthesis o_cresol o-Cresol mpa 2-Methylphenoxyacetic Acid (MPA) o_cresol->mpa Etherification chloroacetic_acid Chloroacetic Acid + Base chloroacetic_acid->mpa mcpa MCPA (2-Chloro-4-methylphenoxyacetic Acid) mpa->mcpa Chlorination esters Esters mcpa->esters Alcohol (R-OH) amides Amides mcpa->amides Amine (R-NH2) hydrazides Acetohydrazides mcpa->hydrazides 1. Esterification 2. Hydrazine Hydrate organotin Organotin(IV) Complexes mcpa->organotin 1. NaHCO3 2. Organotin(IV) Chloride chlorine Chlorine (Cl2) chlorine->mcpa caption General synthetic pathways for MCPA and its derivatives.

Caption: General synthetic pathways for MCPA and its derivatives.

Experimental Protocol: Synthesis of Organotin(IV) Derivatives

Organotin(IV) derivatives of MCPA have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[8][14] The synthesis is a robust, two-step process involving the formation of a sodium salt followed by reaction with an organotin(IV) chloride. The following protocol is adapted from established methods.[8]

Objective: To synthesize Tri-n-butyltin(IV)-4-chloro-2-methylphenoxyacetate.

Materials:

  • 2-Chloro-4-methylphenoxyacetic acid (MCPA)

  • Sodium bicarbonate (NaHCO₃)

  • Tri-n-butyltin(IV) chloride

  • Methanol (anhydrous)

  • Chloroform (dry)

  • n-Hexane

  • Rotary evaporator, reflux condenser, magnetic stirrer, standard glassware

Step-by-Step Methodology:

  • Salt Formation (Sodium-4-chloro-2-methylphenoxyacetate):

    • Rationale: The carboxylate salt is a much more effective nucleophile than the parent carboxylic acid for reacting with the organotin chloride.

    • a. Dissolve MCPA (1 equivalent) in methanol.

    • b. In a separate flask, dissolve sodium bicarbonate (1 equivalent) in a minimal amount of water.

    • c. Slowly add the aqueous NaHCO₃ solution to the methanolic MCPA solution while stirring. Continue stirring for 1 hour at room temperature. Effervescence (CO₂ evolution) indicates salt formation.

    • d. Remove the solvent from the reaction mixture using a rotary evaporator to yield the crude sodium salt (NaL). This salt can be used directly in the next step.

  • Complexation Reaction:

    • Rationale: Nucleophilic substitution occurs where the carboxylate oxygen displaces the chloride on the tin atom, forming a stable Sn-O bond. Dry solvents are critical to prevent hydrolysis of the organotin chloride reactant.

    • a. To a round-bottom flask containing the synthesized sodium salt (1 equivalent), add dry chloroform.

    • b. Add tri-n-butyltin(IV) chloride (1 equivalent) to the flask.

    • c. Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for approximately 6 hours.

    • d. Monitor the reaction completion (e.g., via TLC).

    • e. After cooling, a precipitate of sodium chloride will form. Remove the NaCl by filtration.

  • Purification and Isolation:

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

    • a. Take the filtrate from the previous step and remove the chloroform using a rotary evaporator.

    • b. Dissolve the resulting crude solid/oil in a minimum amount of hot chloroform.

    • c. Slowly add n-hexane until the solution becomes slightly turbid.

    • d. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • e. Collect the pure crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry in a vacuum oven.

Self-Validation: The purity and identity of the final product must be confirmed. This is achieved through a combination of analytical techniques:

  • Melting Point: A sharp, defined melting point range indicates high purity.

  • FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of strong asymmetric and symmetric ν(COO) stretches. The difference (Δν) between these two stretches can provide information about the coordination mode of the carboxylate group to the tin atom.[8]

  • NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Confirms the molecular structure. The absence of the acidic proton signal in ¹H NMR and shifts in the signals of carbons near the carboxylate group are key indicators.[8]

  • Elemental Analysis: Verifies the elemental composition (C, H) of the synthesized compound.[8]

Part 2: Biological Activities and Structure-Activity Relationships (SAR)

The derivatization of the MCPA scaffold unlocks a wide spectrum of biological activities. The structure-activity relationship (SAR) explains how specific chemical modifications influence these effects.

Herbicidal Activity: The Auxin Mimicry Pathway

The foundational activity of MCPA is its role as a selective herbicide for broadleaf weeds.[1] This selectivity arises from differences in auxin transport, metabolism, and signaling sensitivity between broadleaf (dicot) and grass (monocot) species.

Mechanism of Action:

  • Uptake & Translocation: MCPA, often applied as a more readily absorbed ester or salt formulation, is converted to the active acid form within the plant.[3][5]

  • Receptor Binding: MCPA mimics IAA and binds to auxin receptors, primarily the F-box protein TIR1/AFB family.

  • Derepression of Auxin-Response Genes: This binding promotes the degradation of Aux/IAA transcriptional repressor proteins.

  • Uncontrolled Growth: The removal of these repressors leads to the massive transcription of auxin-responsive genes, causing uncontrolled cell division, epinasty, and disruption of phloem and xylem, ultimately killing the plant.[6]

G mcpa MCPA Derivative (Ester/Salt) active_mcpa Active MCPA (Acid Form) mcpa->active_mcpa Plant Metabolism receptor Auxin Receptor (TIR1/AFB) active_mcpa->receptor Binds aux_iaa Aux/IAA Repressor receptor->aux_iaa Targets for Degradation arf Auxin Response Factor (ARF) aux_iaa->arf Inhibits genes Auxin-Responsive Genes arf->genes Activates Transcription growth Uncontrolled Growth & Plant Death genes->growth caption Auxin mimicry mechanism of MCPA herbicides.

Caption: Auxin mimicry mechanism of MCPA herbicides.

Herbicidal SAR:

  • Ring Substitution: The presence of the chlorine atom at position 4 and the methyl group at position 2 is critical for high auxin activity.[15]

  • Side Chain: The acetic acid side chain is essential for mimicking IAA. Altering its length can reduce or change the activity.

  • Chirality: For derivatives with a chiral center (e.g., mecoprop, an analog with an extra methyl group on the side chain), biological activity is often found primarily in the (R)-isomer.[3]

  • Polarity: The overall polarity of the molecule, influenced by its substituents, affects its ability to interact with the target site.[15]

Emergent Bioactivities of MCPA Derivatives

Modifying the carboxylic acid moiety dramatically alters the biological target. This shift transforms a plant-specific molecule into compounds with potential therapeutic applications.

Derivative ClassBiological ActivityKey Structural Features & RationaleReferences
Organotin(IV) Complexes Anticancer, Antimicrobial, Enzyme Inhibition (e.g., AChE, α-glucosidase)The organotin moiety (e.g., tributyltin, dimethyltin) is the primary driver of cytotoxicity and bioactivity. The MCPA ligand acts as a carrier and influences solubility and cell uptake.[8],[14]
Acetohydrazide-Schiff Bases Antibacterial, AnthelminticThe N'-(arylidene)-acetohydrazide structure is a known pharmacophore. The imine (C=N) bond and the substituted aryl ring are critical for antimicrobial action.[7]
Phenoxyacetamides Anticancer, Anti-inflammatoryThe amide linkage allows for the introduction of diverse substituents. Halogenated aromatic rings on the amide portion can enhance anticancer and anti-inflammatory effects, potentially through COX/LOX pathway inhibition.[9]
Anticancer and Antimicrobial SAR

Unlike the herbicidal activity, which is tied to the overall shape of the phenoxyacetic acid core, the anticancer and antimicrobial activities of these derivatives are primarily dictated by the newly introduced functional group.

G cluster_mods Chemical Modification cluster_activity Resulting Bioactivity mcpa_core MCPA Core (Carrier Scaffold) organotin Organotin(IV) Moiety mcpa_core->organotin schiff Schiff Base mcpa_core->schiff amide Substituted Amide mcpa_core->amide anticancer Anticancer organotin->anticancer antimicrobial Antimicrobial organotin->antimicrobial enzyme Enzyme Inhibition organotin->enzyme schiff->antimicrobial amide->anticancer caption SAR: Modification of the MCPA core dictates new bioactivities.

Caption: SAR: Modification of the MCPA core dictates new bioactivities.

Part 3: Analytical Characterization Workflow

Rigorous characterization is non-negotiable for validating the synthesis of any new derivative and is the foundation of trustworthy, reproducible science. A multi-technique approach is required to unambiguously determine the structure and purity of the synthesized compounds.

Protocol: Standard Characterization of a Novel MCPA Derivative

Objective: To confirm the structure and assess the purity of a synthesized MCPA derivative (e.g., an amide or ester).

Methodology Workflow:

  • Initial Purity Assessment (TLC/LC-MS):

    • Rationale: Provides a rapid check for reaction completion and the presence of impurities.

    • a. Dissolve a small sample of the crude and purified product in a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • b. Spot onto a TLC plate and elute with an appropriate solvent system (e.g., hexane:ethyl acetate mixture). Visualize under UV light. A single spot for the purified product indicates good purity.

    • c. For a more quantitative assessment, inject a sample into an LC-MS system. This will provide the retention time, purity (as % area), and the molecular weight of the parent ion, giving the first confirmation of a successful reaction.

  • Structural Elucidation (NMR Spectroscopy):

    • Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive structural assignment.

    • a. ¹H NMR: Acquire a spectrum in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Key signals to verify include:

      • Aromatic protons on the MCPA ring (typically 3 distinct signals).

      • The methyl group protons (~2.3 ppm).

      • The methylene protons of the oxyacetic acid group (-O-CH₂-).

      • Signals corresponding to the newly added derivative moiety. The absence of the carboxylic acid proton (~10-12 ppm) is crucial.

    • b. ¹³C NMR: Provides a count of unique carbon atoms and their type. Confirm the presence of signals for the aromatic carbons, the methyl and methylene carbons, the carbonyl carbon, and carbons from the new derivative group.

  • Structural Confirmation (Mass Spectrometry & FT-IR):

    • Rationale: MS confirms the molecular weight, while FT-IR confirms the presence of key functional groups.

    • a. High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

    • b. FT-IR Spectroscopy: Acquire a spectrum of the solid or liquid sample. Key absorbances to confirm include:

      • The C=O stretch of the new ester or amide group (typically 1650-1750 cm⁻¹).

      • The C-O ether stretch (~1250 cm⁻¹).

      • The disappearance of the broad O-H stretch from the starting carboxylic acid.

G start Synthesized Product tlc TLC / LC-MS start->tlc Initial Purity Check nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr Proceed if Pure ms_ir HRMS & FT-IR nmr->ms_ir Structural Elucidation final Confirmed Structure & Purity ms_ir->final Final Confirmation caption Standard analytical workflow for derivative characterization.

Caption: Standard analytical workflow for derivative characterization.

Conclusion

The 2-chloro-4-methylphenoxy acid scaffold is a testament to the power of chemical derivatization. From its origins as a highly effective herbicide, this molecule has proven to be a versatile starting point for the development of compounds with a broad range of biological activities, including promising anticancer and antimicrobial properties. Understanding the causal links between synthetic modifications and resulting bioactivity—the core of structure-activity relationship studies—is paramount for the rational design of new and more effective agents. The protocols and workflows detailed in this guide provide a framework for the synthesis, validation, and analysis of these derivatives, empowering researchers to continue exploring the vast chemical space and therapeutic potential of this remarkable molecular core.

References

A consolidated list of all sources cited within this guide.

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available from: [Link]

  • Phenoxy herbicide - Wikipedia. Available from: [Link]

  • Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. Available from: [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Publishing. Available from: [Link]

  • (PDF) Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides - ResearchGate. Available from: [Link]

  • MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid) - Pure Water Products. Available from: [Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - Taylor & Francis. Available from: [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. Available from: [Link]

  • Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater - Water Quality Australia. Available from: [Link]

  • CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC. Available from: [Link]

  • Review of the Genotoxicity of 4-chloro-2-methylphenoxyacetic Acid - PubMed. Available from: [Link]

  • MCPA - Wikipedia. Available from: [Link]

  • Synthesis and Antibacterial Activity of PCMX Derivative - IJRASET. Available from: [Link]

  • CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available from: [Link]

  • Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods - Pulsus Group. Available from: [Link]

  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Available from: [Link]

  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC. Available from: [Link]

  • Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap. Available from: [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science. Available from: [Link]

  • Studies on 2,4-dichlorophenoxy acetic acid (2,4-D) and 4-chloro-2- methylphenoxy acetic acid (MCPA) alkyl esters - ResearchGate. Available from: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available from: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available from: [Link]

  • A review of compounds derivatives with antimicrobial activities - | World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods | Request PDF - ResearchGate. Available from: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. Available from: [Link]

  • (PDF) (2-Methylphenoxy)acetic acid - ResearchGate. Available from: [Link]

  • Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS? | ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method for separating MCPB and its isomers

Application Note: High-Resolution HPLC Separation of MCPB and Positional Isomers Executive Summary & Scientific Context Subject: 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) Application: Purity Profiling, QC of Refer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Separation of MCPB and Positional Isomers

Executive Summary & Scientific Context

Subject: 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) Application: Purity Profiling, QC of Reference Standards, Toxicology Screening.

The Challenge: MCPB is a phenoxy-acid scaffold used primarily as an herbicide but also serves as a model compound for studying auxin-mimic pharmacophores. In high-purity synthesis, the critical quality attribute (CQA) is the separation of the active 4-(4-chloro-2-methylphenoxy) isomer from its positional isomers, specifically:

  • Isomer A (2,4-isomer): 4-(2-chloro-4-methylphenoxy)butanoic acid.

  • Isomer B (2,6-isomer): 4-(2-chloro-6-methylphenoxy)butanoic acid.

  • Degradant: MCPA (Phenoxyacetic acid analog).

These isomers possess nearly identical hydrophobicities (LogP ~3.6), rendering standard C18 alkyl-chain separation inefficient. The methyl and chloro substituents on the phenyl ring create steric and electronic differences that are best resolved using Pi-Pi (


) interaction mechanisms  rather than pure hydrophobicity.

The Solution: This protocol utilizes a Phenyl-Hexyl stationary phase combined with an acidic mobile phase. The phenyl ring on the stationary phase interacts differentially with the electron-deficient chlorophenoxy ring of the analytes based on the specific position of the electron-withdrawing Chlorine atom.

Method Development Strategy (The "Why")

Stationary Phase Selection: The Pi-Pi Effect

Standard C18 columns rely on Van der Waals forces. Because the MCPB isomers have the same number of carbons and halogens, their retention on C18 is often co-eluting.

  • Selected Column: Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm) .

  • Mechanism: The biphenyl ligand provides "shape selectivity." The ortho vs. para positioning of the Chlorine atom alters the electron density cloud of the analyte's benzene ring. The Phenyl-Hexyl phase engages in

    
     stacking with the analyte. The isomer with the most accessible 
    
    
    
    -cloud (least sterically hindered) will retain longer.
Mobile Phase Chemistry: pH Control

MCPB is a weak acid with a pKa of approximately 4.8.

  • Rule: To ensure robust retention and sharp peak shape, the mobile phase pH must be at least 2 units below the pKa .

  • Condition: pH 2.5 using 0.1% Phosphoric Acid or Formic Acid.

  • Effect: This suppresses ionization (

    
    ), increasing interaction with the stationary phase and preventing "ion-exclusion" peak fronting.
    

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary pump LC (e.g., Agilent 1290 or Waters H-Class) with PDA detector.

  • Column: Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl (150 x 4.6 mm, 2.7 µm).

  • Solvents:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Solvent B: Acetonitrile (LC-MS grade).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm particles.
Column Temp 35°CImproves mass transfer; controls viscosity.
Injection Vol 5.0 µLPrevent column overload (tailing).
Detection UV @ 228 nmMax absorbance for phenoxy ring; 280 nm is secondary.
Run Time 18 MinutesIncludes re-equilibration.
Gradient Table
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.0 7030Initial Hold (Focusing)
1.0 7030Start Gradient
12.0 3070Linear Ramp (Elution)
13.0 595Wash Step
15.0 595End Wash
15.1 7030Re-equilibration
18.0 7030Stop
Sample Preparation
  • Stock Solution: Dissolve 10 mg MCPB standard in 10 mL Methanol (1 mg/mL).

  • Diluent: 50:50 Water:Acetonitrile.

  • Working Standard: Dilute Stock to 50 µg/mL using Diluent.

  • Filtration: Filter through 0.2 µm PTFE syringe filter before injection.

Visualizing the Mechanism

The following diagram illustrates the separation logic, distinguishing between the Hydrophobic pathway (C18) which fails, and the Pi-Pi pathway (Phenyl) which succeeds.

MCPB_Separation_Mechanism cluster_C18 Standard C18 (Hydrophobic) cluster_Phenyl Phenyl-Hexyl / Biphenyl (Pi-Pi) Analyte MCPB Isomer Mixture (Positional Isomers) C18_Mech Mechanism: Van der Waals Forces Analyte->C18_Mech Phenyl_Mech Mechanism: Pi-Pi Stacking + Shape Selectivity Analyte->Phenyl_Mech C18_Result Result: Co-elution (Similar LogP) C18_Mech->C18_Result Phenyl_Result Result: Baseline Separation (Electronic Differences) Phenyl_Mech->Phenyl_Result QC_Pass Valid QC Method Phenyl_Result->QC_Pass Resolution > 2.0

Caption: Comparative separation mechanism showing why Pi-Pi stationary phases are superior for positional isomer resolution.

Troubleshooting & Critical Parameters

  • Peak Tailing (Asymmetry > 1.2):

    • Cause: Silanol interactions or insufficient pH suppression.

    • Fix: Ensure Mobile Phase A is pH < 3.0. If using Ammonium Formate, increase buffer strength to 20mM.

  • Resolution Loss (Rs < 1.5):

    • Cause: Column aging or temperature fluctuation.

    • Fix: The

      
       interaction is temperature sensitive. Lowering temperature to 25°C often improves resolution for isomers, though pressure will increase.
      
  • Ghost Peaks:

    • Cause: Carryover of the highly hydrophobic parent.

    • Fix: Ensure the "Wash Step" (95% B) is held for at least 2 minutes.

References

  • U.S. Environmental Protection Agency (EPA). (2006).[1] Reregistration Eligibility Decision (RED) for MCPB. EPA 738-R-06-016.[2] Available at: [Link][1]

  • CIPAC. (n.d.). CIPAC Method 50: MCPB Analysis. Collaborative International Pesticides Analytical Council. Available at: [Link]

  • Phenomenex. (2018). Separation of Positional Isomers on Biphenyl Stationary Phases. Technical Note TN-1204. Available at: [Link]

  • PubChem. (2023). Compound Summary: MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid).[1][2][3] National Library of Medicine. Available at: [Link]

Sources

Application

GC-MS derivatization of 4-(2-Chloro-4-methylphenoxy)butanoic acid

An Application Guide and Protocol for the GC-MS Derivatization of 4-(2-Chloro-4-methylphenoxy)butanoic acid (MCPB) Introduction: The Analytical Challenge of Phenoxy Herbicides 4-(2-Chloro-4-methylphenoxy)butanoic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the GC-MS Derivatization of 4-(2-Chloro-4-methylphenoxy)butanoic acid (MCPB)

Introduction: The Analytical Challenge of Phenoxy Herbicides

4-(2-Chloro-4-methylphenoxy)butanoic acid, also known as MCPB, is a selective phenoxy herbicide used for the post-emergence control of broadleaf weeds in various crops, notably peas.[1] Its presence in environmental and agricultural matrices is a key concern for regulatory bodies and safety assessors. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of such semi-volatile compounds due to its high sensitivity and specificity.[2]

However, direct GC-MS analysis of MCPB is fundamentally problematic. The molecule contains a terminal carboxylic acid group (-COOH), which imparts high polarity and the capacity for hydrogen bonding.[3] These characteristics result in low volatility and poor thermal stability, leading to significant analytical challenges including:

  • Poor Peak Shape: Tailing peaks due to interactions with active sites in the GC inlet and column.

  • Low Sensitivity: The compound may not efficiently transfer to the gas phase.

  • Thermal Degradation: The analyte can decompose at the high temperatures of the GC injector.

To overcome these issues, a chemical modification step known as derivatization is essential. This process converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester, making the analyte amenable to GC-MS analysis.[4][5] This application note provides a comprehensive protocol for the silylation of MCPB using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a highly effective and widely used derivatizing agent.[6][7]

Principle of Silylation with BSTFA

Silylation is the replacement of an active hydrogen atom, such as the one in a carboxyl group, with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[3] BSTFA is a powerful TMS donor that reacts with the carboxylic acid of MCPB to form a TMS ester. The reaction is clean and efficient, and the by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatographic analysis.[6]

To enhance the reactivity of the silylating agent, especially with compounds that may be sterically hindered or slow to react, a catalyst such as Trimethylchlorosilane (TMCS) is often included in the BSTFA formulation (commonly at 1%).[3][6]

The reaction proceeds as follows:

C₁₁H₁₃ClO₃ (MCPB) + C₈H₁₈F₃NOSi₂ (BSTFA) → C₁₄H₂₁ClO₃Si (TMS-MCPB Ester) + Volatile By-products

The resulting TMS-MCPB ester is significantly more volatile and thermally stable than its parent acid, enabling sharp chromatographic peaks and reliable quantification. Silylation also produces characteristic ions in the mass spectrum, which can aid in structural confirmation.[8]

Experimental Workflow for MCPB Derivatization and Analysis

The following diagram illustrates the complete workflow from sample preparation to data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample 1. Sample Aliquot (e.g., in Ethyl Acetate) Drydown 2. Evaporate to Dryness (under Nitrogen stream) Sample->Drydown Reconstitution 3. Reconstitute in Solvent (e.g., Pyridine) Drydown->Reconstitution AddReagent 4. Add BSTFA + 1% TMCS Reconstitution->AddReagent Incubate 5. Incubate (e.g., 70°C for 30 min) AddReagent->Incubate Injection 6. Inject into GC-MS Incubate->Injection Acquisition 7. Data Acquisition (Scan & SIM Mode) Injection->Acquisition

Caption: Workflow for silylation derivatization of MCPB.

Detailed Protocol: Silylation of MCPB

This protocol is designed for a standard solution or a purified sample extract. It is crucial to ensure that the sample is free of water, as moisture will readily consume the silylation reagent.[7]

Materials and Reagents:

  • 4-(2-Chloro-4-methylphenoxy)butanoic acid (MCPB) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Ethyl Acetate (GC grade)

  • Nitrogen gas, high purity

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Pipette an appropriate volume of the MCPB solution (e.g., 100 µL of a 10 µg/mL solution in ethyl acetate) into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at room temperature. It is critical to remove all residual solvent without losing the analyte.

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of an anhydrous solvent such as pyridine or acetonitrile. Pyridine can act as a catalyst and acid scavenger, aiding the reaction.

    • Add 50 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction goes to completion.[7]

    • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

    • Vortex the vial for 30 seconds to ensure thorough mixing.

  • Incubation:

    • Place the vial in a heating block or oven set to 70°C.

    • Incubate for 30 minutes. While many silylations are rapid, heating ensures the derivatization of less reactive or sterically hindered compounds is complete.[7]

    • After incubation, allow the vial to cool to room temperature before analysis.

  • GC-MS Injection:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system. The derivatized sample is generally stable but should be analyzed within 24 hours for best results.[5]

Optimized GC-MS Instrumental Parameters

The following parameters serve as a robust starting point for the analysis of TMS-derivatized MCPB. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Injector Split/Splitless
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Carrier Gas Helium, Constant Flow ModeInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/minTypical flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 200°C, then ramp at 25°C/min to 300°C (hold 5 min)A tailored temperature program to separate the analyte from solvent fronts and potential matrix interferences.
MS System Agilent 5977B or equivalent Mass Selective DetectorA sensitive and robust detector for routine analysis.
Ion Source Temp. 230°CStandard temperature for electron ionization, minimizes ion source contamination.
Quadrupole Temp. 150°CStandard temperature to maintain mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable and library-searchable fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-450) and Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantification.

Expected Results and Data Interpretation

The molecular weight of underivatized MCPB is 228.67 g/mol .[9] The addition of a TMS group replaces one proton, resulting in a net mass increase of 72.1 Da. Therefore, the derivatized TMS-MCPB will have a molecular weight of approximately 300.8 g/mol .

Mass Spectral Data:

In EI-MS, the molecular ion ([M]⁺) of the TMS-MCPB ester at m/z 300 may be observed. However, silylated compounds often produce characteristic fragment ions. For quantitative and qualitative analysis in SIM mode, the following ions are recommended:

Ion (m/z)DescriptionRationale
142 [C₇H₆ClO]⁺ fragment corresponding to the chloromethyl-phenoxy moiety.This is an intense and characteristic fragment from the parent molecule, also seen in underivatized MCPB.[10]
209 [M - C₄H₈O₂Si]⁺ fragment.A significant fragment resulting from cleavage within the ester structure.
285 [M-15]⁺, loss of a methyl group (-CH₃) from the TMS group.A very common and indicative fragment for TMS-derivatized compounds.
300 [M]⁺, Molecular ion of TMS-MCPB.The parent ion, which confirms the molecular weight. May be of lower abundance.

Note: The selection of a quantifier and qualifier ions should be based on an experimental analysis of the derivatized standard to confirm their relative abundances and lack of interferences.

Conclusion

The inherent polarity and low volatility of 4-(2-Chloro-4-methylphenoxy)butanoic acid make derivatization a mandatory step for successful GC-MS analysis.[4][8] The silylation protocol detailed here, utilizing BSTFA with a TMCS catalyst, provides a reliable and robust method to convert MCPB into its more volatile and thermally stable TMS-ester. This conversion enables high-quality chromatographic separation and sensitive mass spectrometric detection. By following this validated approach, researchers can achieve accurate and reproducible quantification of MCPB in a variety of sample matrices, supporting critical research in environmental monitoring, food safety, and toxicology.

References

  • Popp, P., Keil, P., Möder, M., Paschke, H., & Thuss, U. (2003). Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. Analytical and Bioanalytical Chemistry, 377(4), 590-9. [Link]

  • UCT, Inc. (n.d.). Derivatizing Reagents. Obrnuta faza. [Link]

  • Rahman, M. M. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-(4-chloro-2-methylphenoxy)- (CAS 94-81-5). Cheméo. [Link]

  • ALS Environmental. (2022). Determination of Acid herbicides in Liquids by GCMS. ALS Global. [Link]

  • Popp, P., Keil, P., Möder, M., Paschke, H., & Thuss, U. (2003). Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem. [Link]

  • Wikipedia. (n.d.). MCPB. Wikipedia. [Link]

  • Kourtchev, I., et al. (2020). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Atmospheric Measurement Techniques. [Link]

  • PerkinElmer. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. AZoM. [Link]

  • Restek. (n.d.). A Guide to Derivatization Reagents for GC. Restek. [Link]

  • Nolte, J., Mayer, H., Khalifa, M. A., & Linscheid, M. (1993). GC/MS of methylated phenoxyalkanoic acid herbicides. Science of The Total Environment, 132(2–3), 141–146. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST WebBook. [Link]

  • Basheer, C., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Journal of Separation Science. [Link]

  • Lin, D. L., Wang, H. L., & Liu, J. T. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology. [Link]

  • Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

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Technical Notes & Optimization

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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